
tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Overview
Description
tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the chemical and metabolic stability, lipophilicity, and binding selectivity of the compound, making it a valuable structural motif in many biologically active molecules .
Preparation Methods
The synthesis of tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves radical trifluoromethylation, a process that has seen significant advancements in recent years . This method typically employs photoredox catalysis, which uses visible light to drive the reaction. The reaction conditions are generally mild and can be performed at room temperature using fluorescent light bulbs, blue LED lamps, or even natural sunlight . Industrial production methods for this compound would likely involve scaling up these laboratory procedures while ensuring the consistency and purity of the final product.
Chemical Reactions Analysis
tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes such as eosin Y . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the introduction or modification of functional groups on the naphthyridine ring.
Scientific Research Applications
Antidiabetic Effects
Research has indicated that derivatives of naphthyridine, including tert-butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, may exhibit antidiabetic properties. A notable patent (WO2003027113A1) discusses the use of naphthyridine derivatives as inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to decreased blood glucose levels, making these compounds potential candidates for diabetes treatment .
Structure-Activity Relationship (SAR)
The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, which are critical for drug efficacy. Studies have shown that modifications in the naphthyridine structure can significantly affect biological activity. For instance, variations in substituents at specific positions can lead to improved potency against target enzymes .
Synthetic Chemistry
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows chemists to explore various synthetic pathways for developing new compounds with desired biological activities.
Biological Studies
The compound is also utilized in biological assays to study its interaction with various biological targets. Its application in high-throughput screening (HTS) has been explored to identify potential therapeutic agents against metabolic disorders .
Data Tables
Application Area | Description |
---|---|
Pharmaceutical Development | Antidiabetic drug development through enzyme inhibition |
Synthetic Chemistry | Intermediate for synthesizing novel compounds |
Biological Research | Assays for interaction studies with biological targets |
Case Study 1: Antidiabetic Drug Development
A study published in a pharmaceutical journal highlighted the efficacy of naphthyridine derivatives as alpha-glucosidase inhibitors. The research demonstrated that compounds similar to this compound could reduce postprandial blood glucose levels effectively in animal models .
Case Study 2: Synthesis and Characterization
In another study focusing on synthetic methodologies, researchers successfully synthesized this compound and characterized it using NMR and mass spectrometry. They explored its potential as a building block for more complex medicinal chemistry projects aimed at treating metabolic diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability . The specific molecular pathways involved depend on the particular application and target molecule, but the general principle is that the trifluoromethyl group improves the compound’s overall efficacy and selectivity.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate include other trifluoromethyl-containing molecules used in pharmaceuticals and agrochemicals . These compounds share the common feature of a trifluoromethyl group, which imparts similar chemical and biological properties. this compound is unique in its specific structure and the particular benefits it offers in terms of stability, selectivity, and efficacy .
Biological Activity
tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 624734-26-5) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 302.3 g/mol. Its structure features a naphthyridine core with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Antitumor Activity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antitumor properties. For instance, compounds similar to tert-butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine have been shown to inhibit Class I PI3-kinase enzymes, which play a crucial role in tumorigenesis. Inhibition of these enzymes leads to reduced cellular proliferation associated with malignancies .
Table 1: Antitumor Activity of Naphthyridine Derivatives
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 0.01 | PI3K inhibition |
Compound B | 0.17 | Akt pathway inhibition |
tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine | TBD | TBD |
Anti-inflammatory Effects
In addition to its antitumor properties, research has highlighted the anti-inflammatory potential of naphthyridine derivatives. The compound has been evaluated for its ability to inhibit inflammatory cytokines and enzymes such as COX-2. For example, certain analogs demonstrated significant inhibition rates comparable to established anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity Comparison
Compound Name | % Inhibition at 1 mM | Reference Drug Comparison |
---|---|---|
tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine | TBD | Diclofenac (90.21%) |
Compound C | 93.80% | Celecoxib |
The biological activity of tert-butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine is primarily attributed to its interaction with specific molecular targets involved in signaling pathways related to cancer and inflammation. The trifluoromethyl group enhances binding affinity to target proteins and modulates their activity.
Case Studies
Several studies have explored the therapeutic potential of naphthyridine derivatives:
- Study on Antitumor Efficacy : A recent investigation demonstrated that specific naphthyridine analogs exhibited potent antitumor effects in vitro against various cancer cell lines by inducing apoptosis through PI3K/Akt pathway modulation .
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory properties of naphthyridine derivatives in animal models, showing significant reductions in edema and inflammatory markers compared to control groups .
Safety and Toxicity
Safety assessments are crucial for any therapeutic agent. Preliminary toxicity studies on related compounds suggest a favorable safety profile; however, detailed toxicological evaluations specific to tert-butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine are necessary to establish its clinical viability.
Properties
IUPAC Name |
tert-butyl 3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-5-4-11-9(8-19)6-10(7-18-11)14(15,16)17/h6-7H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYVHAWMHWYFEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730491 | |
Record name | tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624734-26-5 | |
Record name | 1,1-Dimethylethyl 7,8-dihydro-3-(trifluoromethyl)-1,6-naphthyridine-6(5H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624734-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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